molecular formula C10H14BrNO4 B592246 Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate CAS No. 1312412-87-5

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate

Cat. No.: B592246
CAS No.: 1312412-87-5
M. Wt: 292.129
InChI Key: ZWMOSQYRIUMWSQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H14BrNO4 and a molecular weight of 292.13 g/mol . This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate typically involves the bromination of tert-butyl 2,4-dioxopiperidine-1-carboxylate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane .

Industrial Production Methods

The production process involves standard organic synthesis techniques and purification methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is an intriguing compound in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}BrNO3_3
  • Molecular Weight : 292.13 g/mol
  • Key Functional Groups : Bromine atom, dioxopiperidine ring, carboxylate group.

The presence of the bromine atom is significant as it enhances the compound's reactivity, allowing for various chemical transformations that can lead to biologically active derivatives .

This compound primarily acts through:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.
  • Interaction with Biological Targets : The derivatives formed from this compound may interact with specific molecular targets in biological systems, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain piperidine derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Dioxopiperidine DerivativeStaphylococcus aureus625–1250 µg/mL
Dioxopiperidine DerivativePseudomonas aeruginosa625 µg/mL
Dioxopiperidine DerivativeEscherichia coliNot effective

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A study synthesized various derivatives of piperidine compounds and evaluated their biological activities. The results indicated that modifications at the bromine position significantly influenced antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Pharmacological Studies :
    Other research has focused on the pharmacological profiling of piperidine derivatives, highlighting their potential as leads in drug development for treating infections and possibly cancer. These studies emphasize the importance of structural modifications in enhancing biological activity .
  • Comparative Analysis :
    A comparative analysis of similar piperidine derivatives revealed that those with additional functional groups (e.g., hydroxyl or amino groups) exhibited improved biological profiles compared to simpler analogs. This suggests that this compound could serve as a scaffold for further optimization in drug design .

Properties

IUPAC Name

tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOSQYRIUMWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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